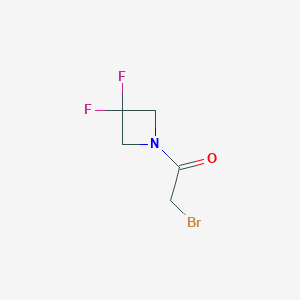

2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(3,3-difluoroazetidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF2NO/c6-1-4(10)9-2-5(7,8)3-9/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXALHMXBHIKAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CBr)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The compound is synthesized via nucleophilic acyl substitution, where the nitrogen of 3,3-difluoroazetidine attacks the electrophilic carbonyl carbon of bromoacetyl chloride. This proceeds under basic conditions to neutralize the HCl byproduct.

Synthetic Procedure

-

Reagents :

-

3,3-Difluoroazetidine hydrochloride (1.0 equiv)

-

Bromoacetyl chloride (1.1–1.2 equiv)

-

Base: DIPEA or TEA (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Steps :

-

Dissolve 3,3-difluoroazetidine hydrochloride in anhydrous DCM.

-

Add DIPEA to free the azetidine base.

-

Cool to 0°C and slowly add bromoacetyl chloride.

-

Warm to room temperature and stir for 4–6 hours.

-

Quench with water, extract with DCM, dry over Na₂SO₄, and purify via column chromatography (hexane/EtOAc).

-

-

Yield : 65–75% (estimated based on analogous chloro compound synthesis).

Optimization Considerations

-

Temperature : Lower temperatures (0–5°C) minimize side reactions.

-

Solvent : Polar aprotic solvents (e.g., THF) may improve solubility but require rigorous drying.

-

Purification : Silica gel chromatography effectively removes unreacted azetidine and acyl chloride.

Bromination of 1-(3,3-Difluoroazetidin-1-yl)ethanone

Pre-Formation of Ethanone Intermediate

-

Acylation : React 3,3-difluoroazetidine with acetyl chloride under similar conditions as above to yield 1-(3,3-difluoroazetidin-1-yl)ethanone.

-

Bromination :

-

Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), radical initiator (e.g., AIBN), or HBr/H₂O₂.

-

Conditions : Reflux in CCl₄ or DCM under UV light for radical-mediated bromination.

-

Challenges

-

Regioselectivity : Competitive di-bromination or over-bromination may occur.

-

Yield : Lower efficiency (40–50%) compared to direct acylation due to side reactions.

Alternative Routes

Nucleophilic Substitution

Bromoacetyl Bromide Route

-

React 3,3-difluoroazetidine with bromoacetyl bromide in the presence of a hindered base (e.g., 2,6-lutidine) to minimize hydrolysis.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Direct Acylation | High efficiency, minimal steps | Requires handling reactive acyl chloride | 65–75% |

| Bromination | Avoids reactive intermediates | Lower yields, regioselectivity issues | 40–50% |

| Nucleophilic Sub. | Compatible with stable substrates | Multi-step synthesis | 50–55% |

Industrial Scalability

-

Batch Reactors : Suitable for direct acylation due to exothermicity control.

-

Cost Drivers : Bromoacetyl chloride availability and azetidine sourcing.

-

Waste Management : Aqueous HCl byproducts require neutralization before disposal.

Chemical Reactions Analysis

2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or amines.

Scientific Research Applications

2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzymatic activities or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Effects on Physical Properties

- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a) Melting Point: 280–282°C . Yield: 92%. The fused pyrrolopyridine substituent contributes to high thermal stability due to aromatic stacking and hydrogen bonding.

- 2-Bromo-1-(3-nitrophenyl)ethanone Melting Point: Not explicitly reported, but nitro groups typically increase melting points via polar interactions . Crystal Structure: Features a planar nitro group and short C–Br bond (1.89 Å), enhancing electrophilicity .

- 2-Bromo-1-(4-methoxyphenyl)ethanone Melting Point: ~112°C (analogous nitro derivative) . The electron-donating methoxy group reduces carbonyl reactivity compared to the electron-withdrawing difluoroazetidine group.

- 2-Bromo-1-(3,5-dichlorophenyl)ethanone Application: Intermediate for fungicides . Chlorine atoms increase molecular weight (267.94 g/mol) and lipophilicity, impacting bioavailability .

Key Insight : The 3,3-difluoroazetidine substituent likely imparts intermediate melting points (between rigid aromatic and flexible aliphatic substituents) and enhanced electrophilicity due to fluorine’s inductive effects.

2.4. Structural and Electronic Comparisons

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a precursor ketone. For example, bromine in chloroform or acetic acid under controlled temperatures (e.g., 0–25°C) is a common method . Optimization includes adjusting stoichiometry (e.g., near-equimolar bromine) and using inert solvents (CHCl₃, DCM) to minimize side reactions. Recrystallization from diethyl ether or ethanol ensures purity . For azetidine ring functionalization, methods analogous to nitroazetidine derivatives (e.g., RRx-001 synthesis) may apply, substituting nitro groups with difluoro substituents .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies the azetidine ring (e.g., δ 4.5–5.5 ppm for azetidine protons) and bromoethanone moiety (δ 3.8–4.2 ppm for CH₂Br) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, particularly for azetidine ring conformation and halogen positioning. Disorder in difluoro groups may require high-resolution data (R factor < 0.05) .

Advanced: How do steric and electronic effects of the 3,3-difluoroazetidine group influence reactivity in cross-coupling reactions?

The difluoroazetidine ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions. However, steric hindrance from the azetidine ring may reduce accessibility. Comparative studies with non-fluorinated analogs (e.g., 3-methylazetidine derivatives) show slower reaction kinetics but higher regioselectivity in Suzuki-Miyaura couplings . Computational modeling (DFT) predicts charge distribution differences, guiding catalyst selection .

Advanced: How can researchers design biological assays to evaluate this compound’s enzyme inhibition potential?

- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) due to the compound’s lipophilic azetidine and bromo groups .

- Assay design : Use fluorescence-based or radiometric assays to monitor inhibition. For example, compare IC₅₀ values against fluorinated pyridine derivatives (e.g., 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone) to assess substituent effects .

Advanced: How should contradictory data in structure-activity relationship (SAR) studies be resolved?

Contradictions often arise from substituent positional effects. For instance, 3,3-difluoro vs. 3-nitroazetidine analogs may show opposing trends in binding affinity. Strategies include:

- Re-evaluating crystallographic data to confirm binding modes .

- Conducting isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .

- Validating results across multiple cell lines or enzymatic isoforms .

Advanced: What computational tools predict the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., docking into the ATP-binding pocket of kinases).

- MD simulations : GROMACS assesses stability of ligand-protein complexes, particularly for fluorine-induced conformational changes .

- QSAR : Use halogen-specific descriptors (e.g., σ-hole parameters) to correlate bromine placement with activity .

Advanced: What challenges arise in scaling up synthesis, and how can purity be maintained?

- Scale-up issues : Exothermic bromination requires precise temperature control (jacketed reactors).

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes brominated byproducts. Recrystallization from ethanol/water mixtures improves yield (≥85%) .

- Analytical QC : LC-MS monitors residual solvents, while XRD confirms batch-to-batch consistency .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact storage and handling?

- Stability : The bromoethanone group is prone to hydrolysis in aqueous media (t₁/₂ < 24 hrs at pH 7). Store anhydrous at –20°C under argon .

- Degradation products : HPLC-UV (220 nm) detects debrominated ethanone and azetidine ring-opened species. Accelerated stability studies (40°C/75% RH) guide formulation strategies .

Advanced: What strategies differentiate this compound’s mechanism of action from structurally related halogenated ethanones?

- Comparative profiling : Screen against a panel of related compounds (e.g., 2-Bromo-1-(5-chloropyridin-2-yl)ethanone) in phenotypic assays.

- Target deconvolution : CRISPR-Cas9 knockout libraries identify unique genetic dependencies .

- Metabolomics : Track downstream metabolites (e.g., glutathione adducts) to elucidate divergent pathways .

Advanced: How can researchers address poor crystallinity in structural studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.